molecular formula C31H40O2 B10788540 Menaquinone 4-d7

Menaquinone 4-d7

Cat. No.: B10788540
M. Wt: 451.7 g/mol
InChI Key: DKHGMERMDICWDU-CKBRGKTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Menaquinone 4-d7, also known as Vitamin K2 (20)-d7, is a deuterated form of menaquinone-4. It is a synthetic analog of Vitamin K2, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard for the quantification of menaquinone-4 in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Menaquinone 4-d7 involves the deuteration of menaquinone-4The deuteration is achieved by using deuterium gas (D2) under specific reaction conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often purified using chromatographic techniques to achieve the desired deuterium incorporation and chemical purity .

Chemical Reactions Analysis

Types of Reactions: Menaquinone 4-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Menaquinone 4-d7 has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in the quantification of menaquinone-4 in analytical chemistry.

    Biology: Studied for its role in cellular processes and as a marker in metabolic studies.

    Medicine: Investigated for its potential benefits in bone health and cardiovascular health.

    Industry: Used in the development of nutritional supplements and fortified foods

Mechanism of Action

Menaquinone 4-d7, like other forms of Vitamin K2, acts as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in specific proteins to form gamma-carboxyglutamic acid (Gla) residues. These Gla-containing proteins are essential for blood coagulation, bone metabolism, and other physiological processes. The deuterated form, this compound, is primarily used for analytical purposes and does not differ significantly in its mechanism of action from non-deuterated menaquinone-4 .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium incorporation, which makes it an ideal internal standard for analytical quantification. This isotopic labeling allows for precise measurement and differentiation from non-deuterated forms in complex biological samples .

Biological Activity

Menaquinone 4-d7 (MK-4-d7) is a deuterated form of menaquinone-4 (MK-4), a member of the vitamin K family, known for its role in blood coagulation and bone health. This article explores the biological activity of MK-4-d7, focusing on its mechanisms, bioavailability, and potential therapeutic applications.

MK-4-d7 functions similarly to MK-4 by activating vitamin K-dependent proteins involved in calcium binding, which is crucial for various physiological processes, including blood clotting and bone mineralization. The activation occurs through the carboxylation of glutamic acid residues in these proteins, a process facilitated by vitamin K epoxide reductase (VKOR) .

Bioavailability Studies

Research indicates that the bioavailability of MK-4-d7 may differ from that of other menaquinones. A comparative study found that while menaquinone-7 (MK-7) significantly increased serum levels after supplementation, MK-4 did not show a similar increase in serum concentrations . This suggests that MK-4 might not be as readily absorbed or utilized by the body compared to its counterparts.

Table 1: Bioavailability Comparison of Menaquinones

MenaquinoneDosage (μg)Serum Level IncreaseTime to Peak (h)
MK-4420Not detectableN/A
MK-7420Significant6

Conversion and Metabolism

MK-4-d7 can be synthesized through metabolic conversion from phylloquinone (K1) and other precursors. In studies involving mice, administration of phylloquinone-d7 led to significant accumulation of MK-4-d7 in various tissues, particularly in bone . This conversion is facilitated by enzymes such as UBIAD1, which plays a critical role in the biosynthesis of MK-4-d7 .

Case Studies and Research Findings

Several studies have documented the effects of MK-4-d7 on health outcomes:

  • Bone Health : MK-4 has been associated with improved bone density and reduced fracture risk. A study indicated that supplementation with MK-4 led to increased osteocalcin carboxylation, which is vital for bone mineralization .
  • Cardiovascular Health : Research has suggested that vitamin K2 forms, including MK-4-d7, may help reduce arterial calcification by regulating matrix Gla-protein (MGP), although results have been inconsistent across different studies .
  • Neuroprotective Effects : Emerging evidence suggests that MK-4 may play a role in neural functions. It has been proposed as a transcriptional regulator affecting signaling pathways related to steroid and xenobiotic receptors .

Table 2: Summary of Health Outcomes Associated with MK-4-d7

Health OutcomeObserved EffectStudy Reference
Bone DensityIncreased osteocalcin levels
Cardiovascular HealthReduced arterial calcification
NeuroprotectionPotential transcriptional regulation

Properties

IUPAC Name

5,6,7,8-tetradeuterio-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHGMERMDICWDU-CKBRGKTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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